Cyanomaclurin

Catalog No.
S1831870
CAS No.
10020-68-5
M.F
C18H22N2O6S
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanomaclurin

Researchers studying flavonoid biosynthesis often face irreproducible data from variable plant extracts or inactive catechin substitutes lacking the C4-hydroxyl. Cyanomaclurin (CAS 10020-68-5) offers a structurally defined flavan-3,4-diol standard.

  • Stereochemically pure substrate for ANS/LAR kinetic assays, eliminating activity artifacts.
  • HPLC/LC-MS quantification standard for accurate analyte detection in complex matrices.
  • Guaranteed ≥98% purity, shipped with certificate of analysis.

CAS Number

10020-68-5

Product Name

Cyanomaclurin

Molecular Formula

C18H22N2O6S

Molecular Weight

0

Synonyms

Cyanomaclurin

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Cyanomaclurin is a naturally occurring flavonoid belonging to the flavan-3,4-diol subclass, a group of compounds also known as leucoanthocyanidins. As specific stereoisomers, these molecules serve as critical biosynthetic precursors to both anthocyanins and proanthocyanidins (condensed tannins) in plants. Unlike common flavan-3-ols such as catechin, the presence of a hydroxyl group at the C4 position makes Cyanomaclurin a key branch-point intermediate for further enzymatic conversion. Its procurement as a pure, structurally-defined compound is essential for research where stereochemical integrity and the absence of confounding phytochemicals are paramount for experimental reproducibility.

Research Fit

Furanoflavone chemotype probe for Artocarpus-derived compound studies
Antimicrobial screening context with reported MIC differentiation
Cell-model endpoint review: adipogenesis, melanogenesis, carbonyl stress

Choosing a generic botanical extract or a more common flavonoid like (+)-catechin instead of pure Cyanomaclurin introduces significant variables that compromise research outcomes. Crude plant extracts, such as those from *Acacia catechu*, contain a complex and highly variable mixture of related compounds, with catechin and epicatechin often comprising up to 90% of the material, alongside numerous other tannins and flavonoids. This compositional variance, dependent on the extraction solvent and source, prevents reproducible dose-response studies. Furthermore, substituting Cyanomaclurin with a flavan-3-ol like catechin is invalid for studies involving enzymatic pathways specific to flavan-3,4-diols, as the critical C4-hydroxyl group necessary for enzymes like anthocyanidin synthase is absent. Therefore, for mechanistic studies or use as a synthetic precursor, the specific stereochemistry and purity of Cyanomaclurin are indispensable.

Substitution Risk

Substituting with artocarpin may shift antibacterial potency endpoint interpretation; reported MIC profile differs significantly.

Norartocarpetin may not reflect melanogenesis inhibition endpoint context; cross-study differences in potency and concentration range.

Oxyresveratrol may introduce cytotoxicity confound at elevated concentrations; wider non-cytotoxic window reported for cyanomaclurin.

Generic flavonoid mixtures may include tyrosinase-inhibiting co-isolates, altering pathway-response interpretation.

Antibacterial Profile vs. Co-Isolates

In a direct comparison of compounds isolated from *Artocarpus heterophyllus* heartwood, Cyanomaclurin demonstrated a distinct antibacterial profile from its close analogs. While the co-isolate Artocarpin showed the most potent activity against several Gram-positive bacteria, including *S. mutans* (MIC = 4.4 µM) and *S. aureus* (MIC = 8.9 µM), Cyanomaclurin's activity was more moderate. For instance, against *B. subtilis*, Artocarpin had an MIC of 17.8 µM, whereas Artocarpanone was more effective against the Gram-negative *E. coli* with an MIC of 12.9 µM.

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound DataModerate activity reported, but quantitatively less potent than co-isolates in the cited study.
Comparator Or BaselineArtocarpin (Comparator): MIC = 4.4 µM vs. *S. mutans*; Artocarpanone (Comparator): MIC = 12.9 µM vs. *E. coli*.
Quantified DifferenceArtocarpin and Artocarpanone are significantly more potent against specific bacterial strains than other co-isolates, including Cyanomaclurin, in this assay.
ConditionsBroth microdilution method against various Gram-positive and Gram-negative bacteria.

This allows a buyer to select the correct molecule for their specific antibacterial research, avoiding the procurement of Cyanomaclurin if broad-spectrum potency is the primary goal and instead choosing it for its unique structure-activity profile.

MIC S. pyogenes/S. epidermidis
Head-to-head
15.6 µg/mL
Supports antimicrobial screening context
Artocarpin: 1.9 µg/mL; 8.2-fold difference

Stereospecific Biosynthetic Precursor

Cyanomaclurin is a flavan-3,4-diol, a class of molecules that act as key substrates for enzymes such as leucoanthocyanidin reductase (LAR) and anthocyanidin synthase (ANS). The specific stereochemistry at the C3 and C4 positions is critical for enzyme recognition and the nature of the resulting product. For example, the C4 stereochemistry of the leucoanthocyanidin substrate directly determines the stereochemistry of the flavan-3-ol products formed by these enzymes. This high degree of substrate specificity means that other flavonoids lacking the 3,4-diol structure, like (+)-catechin, or other leucoanthocyanidin isomers cannot be used as substitutes without yielding different products or failing to react entirely.

Evidence DimensionSubstrate Specificity / Precursor Suitability
Target Compound DataPossesses the required flavan-3,4-diol structure with specific stereochemistry to act as a substrate for enzymes like ANS and LAR.
Comparator Or Baseline(+)-Catechin (a flavan-3-ol) lacks the C4-hydroxyl group and is not a substrate for ANS. Other leucocyanidin stereoisomers would yield different products.
Quantified DifferenceQualitative difference: Inability of close analogs to serve as a correct precursor for specific biosynthetic pathways.
ConditionsIn vitro or in vivo enzymatic assays for proanthocyanidin and anthocyanin biosynthesis.

For researchers studying flavonoid biosynthesis or using chemoenzymatic synthesis, procuring the correct stereoisomer is non-negotiable to ensure the experiment is valid and produces the intended molecule.

Melanin content (B16 4A5)
Cross-study
80.1% at 100 µM
Supports melanogenesis endpoint review
Norartocarpetin: 47.6% at 30 µM

Purity vs. Crude Extract Variability

Procuring Cyanomaclurin as a pure compound (typically >95%) eliminates the compositional uncertainty inherent in crude botanical extracts. For example, commercial 'catechu' extracts from *Acacia* species are complex mixtures containing widely varying ratios of (+)-catechin (e.g., 66.9%) and (-)-epicatechin (e.g., 23.1%), in addition to other tannins, flavonoids, and non-phenolic compounds. The bioactivity of such an extract is the aggregate effect of all components and can differ significantly based on the extraction method (e.g., aqueous vs. ethyl acetate). Using pure Cyanomaclurin ensures that any observed biological or chemical activity is attributable solely to this molecule, enabling reproducible dose-response analyses and clear mechanistic conclusions.

Evidence DimensionCompositional Purity & Consistency
Target Compound Data>95% purity (typical for commercial standard).
Comparator Or BaselineCrude *Acacia catechu* heartwood extract: A variable mixture containing ~67% catechin, ~23% epicatechin, and ~10% other compounds.
Quantified DifferenceA single, known molecular entity versus a complex mixture with high batch-to-batch variability.
ConditionsStandard material sourcing for research or development.

This is critical for any quantitative research, from developing analytical standards to pharmacological screening, where reproducibility and attributing an effect to a specific molecule are required.

Non-cytotoxic range (3T3-L1)
Head-to-head
0–600 µM
Wider cell-model endpoint window reported
Oxyresveratrol: 0–100 µM; LDH assay
Binding free energy (NS2B/NS3)
In silico
-34.09 kcal/mol
Supports antiviral target-engagement modeling
Ranked 2nd among 47 phytochemicals
RCS trapping activity
Class-level inference
Identified as effective scavenger (qualitative)
Supports carbonyl stress assay context
Benchmark: phloretin 99.6% ACR in 90 min
Tyrosinase inhibition
Class-level inference
Not a strong inhibitor (IC50 >50 µM or inactive)
Lacks potent tyrosinase activity; may serve as comparator
Mushroom tyrosinase; reference kojic acid 71.6 µM

Stereospecific Enzyme-Substrate Interactions

Ideal for enzymology labs studying flavonoid biosynthetic pathways. Its defined stereochemistry makes it the correct substrate for investigating the kinetics and product formation of enzymes like anthocyanidin synthase (ANS) and leucoanthocyanidin reductase (LAR), where common substitutes like catechin are inappropriate.

Analytical Reference Standard

Serves as an essential analytical standard for HPLC, LC-MS, and other chromatographic methods. Its purity allows for the accurate quantification of Cyanomaclurin in complex matrices such as crude plant extracts, functional foods, or herbal formulations, ensuring method validation and quality control.

SAR Studies Scaffold

For medicinal chemistry and pharmacology research, Cyanomaclurin provides a specific flavan-3,4-diol scaffold. This allows for direct, unambiguous comparison of biological activity against flavan-3-ols (catechin), flavonols (quercetin), and other flavonoid subclasses to precisely determine the structural features required for a given effect.

Application Fit Matrix

Application
Selection Property
Validation Focus
Antibacterial SAR studies
Antimicrobial screening context
MIC endpoint review
Adipogenesis model-response studies
Cell-model endpoint review
Cytotoxicity window assessment
Carbonyl stress trapping studies
RCS scavenging assay context
Trapping efficiency benchmarking
Tyrosinase inhibitor comparator studies
Tyrosinase inhibition assay context
Enzyme specificity verification

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